2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
CAS No.: 477852-10-1
Cat. No.: VC7890503
Molecular Formula: C15H15ClN2O2S
Molecular Weight: 322.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477852-10-1 |
|---|---|
| Molecular Formula | C15H15ClN2O2S |
| Molecular Weight | 322.8 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3 |
| Standard InChI Key | ARZCVPHPFMSZAJ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identification and Structural Characterization
Systematic Nomenclature and Molecular Descriptors
The compound’s IUPAC name, 2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, precisely defines its structure:
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A cyclopenta[d]pyrimidine bicyclic system (five-membered cyclopentane fused to a six-membered pyrimidine ring).
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A methyl group at position 4 of the pyrimidine ring.
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A sulfonyl (-SO₂-) bridge connecting the pyrimidine’s position 2 to a 4-chlorobenzyl substituent .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂O₂S |
| Molecular Weight | 322.8 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| SMILES | CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl |
| InChI | InChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3 |
| InChIKey | ARZCVPHPFMSZAJ-UHFFFAOYSA-N |
| PubChem CID | 2766486 |
The SMILES string reveals critical structural features: the cyclopenta[d]pyrimidine system (C1=C2CCCC2=NC(=N1)), sulfonyl group (S(=O)(=O)), and 4-chlorobenzyl moiety (CC3=CC=C(C=C3)Cl) .
Three-Dimensional Conformation and Electronic Properties
While crystallographic data remain unavailable, computational models predict a non-planar conformation due to steric interactions between the sulfonyl group and the bicyclic core. The electron-withdrawing sulfonyl group likely polarizes the pyrimidine ring, enhancing electrophilicity at the N1 and C2 positions . This electronic profile suggests potential reactivity in nucleophilic substitution or coordination chemistry.
Synthetic Approaches and Challenges
Retrosynthetic Analysis
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4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Functionalization at C2 via sulfonylation.
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4-Chlorobenzylsulfonyl chloride: Electrophilic partner for introducing the sulfonylbenzyl group.
A plausible route involves:
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Step 1: Sulfonylation of the amine intermediate with 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine/DCM).
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Step 2: Purification via column chromatography to isolate the sulfonamide product .
Obstacles in Synthesis
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrimidine’s C2 position.
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Stability of Intermediates: The dihydrocyclopenta system may exhibit ring strain, complicating handling.
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Sulfonyl Chloride Reactivity: Moisture sensitivity necessitates anhydrous conditions.
Physicochemical Properties and Stability
Experimental and Predicted Data
The high LogP suggests significant lipophilicity, likely due to the chlorobenzyl group. This property may enhance membrane permeability but could limit aqueous solubility, necessitating formulation strategies for biological testing.
Stability Considerations
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Hydrolytic Stability: The sulfonamide linkage is generally resistant to hydrolysis under physiological pH.
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Photostability: The aromatic chloro group may sensitize the compound to UV degradation, requiring light-protected storage.
| Target Class | Mechanism Hypothesis | Supporting Evidence |
|---|---|---|
| Protein Kinases | ATP-binding site competition | Structural similarity to FGFR inhibitors |
| Bacterial Dihydrofolate Reductase | Competitive inhibition of folate binding | Sulfonamide affinity for DHFR active sites |
| Ion Channels | Modulation of calcium flux | Cyclopenta-fused systems in channel blockers |
Material Science Applications
The rigid bicyclic core and sulfonyl group may confer:
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Liquid Crystalline Behavior: Potential for optoelectronic materials.
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Polymer Additives: Sulfonamides as stabilizers against thermal degradation.
Future Research Directions
Priority Investigations
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Synthetic Route Optimization: Develop scalable methods with improved yields.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.
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Target Deconvolution: Use chemoproteomics to identify binding partners.
Collaborative Opportunities
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Medicinal Chemistry: Design derivatives with enhanced selectivity for kinase targets.
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Computational Modeling: Predict solid-state properties for material science applications.
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